3-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile
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Overview
Description
3-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile is an organic compound with the molecular formula C15H11N3S. It features a benzimidazole ring system connected to a benzonitrile group via a sulfanylmethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile typically involves the reaction of benzimidazole derivatives with benzonitrile derivatives. One common method includes the following steps:
Formation of Benzimidazole Derivative: Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanylmethyl group.
Nitrile Introduction: Finally, the benzimidazole-thioether intermediate is reacted with a benzonitrile derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanylmethyl group and benzonitrile moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile: Features a benzimidazole ring and a benzonitrile group.
4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile: Similar structure but with the benzonitrile group at the 4-position.
3-(1H-benzimidazol-2-ylsulfanylmethyl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzimidazole ring and a benzonitrile group linked by a sulfanylmethyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H11N3S |
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Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C15H11N3S/c16-9-11-4-3-5-12(8-11)10-19-15-17-13-6-1-2-7-14(13)18-15/h1-8H,10H2,(H,17,18) |
InChI Key |
LFCVTQLPHPKGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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